4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 70181-28-1
VCID: VC21453305
InChI: InChI=1S/C15H10N4O4/c20-14(9-5-7-10(8-6-9)19(22)23)18-17-13-11-3-1-2-4-12(11)16-15(13)21/h1-8,16,21H
SMILES: C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H10N4O4
Molecular Weight: 310.26g/mol

4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

CAS No.: 70181-28-1

Cat. No.: VC21453305

Molecular Formula: C15H10N4O4

Molecular Weight: 310.26g/mol

* For research use only. Not for human or veterinary use.

4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide - 70181-28-1

Specification

CAS No. 70181-28-1
Molecular Formula C15H10N4O4
Molecular Weight 310.26g/mol
IUPAC Name N-[(2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzamide
Standard InChI InChI=1S/C15H10N4O4/c20-14(9-5-7-10(8-6-9)19(22)23)18-17-13-11-3-1-2-4-12(11)16-15(13)21/h1-8,16,21H
Standard InChI Key IHOSSJVTAGETES-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (PubChem CID: 3327252) is characterized by its molecular formula C15H10N4O4 and molecular weight of 310.26 g/mol . The compound features an isatin core connected to a 4-nitrobenzohydrazide group through a hydrazone linkage. This structural arrangement contributes to its potential pharmacological activities through various binding interactions with biological targets.

The chemical structure can be represented using SMILES notation as: C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)N+[O-] . This notation provides a linear representation of the compound's two-dimensional structure, highlighting its key functional groups and connectivity patterns.

Physical and Chemical Properties

Understanding the physicochemical properties of 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is essential for evaluating its potential as a drug candidate and for designing appropriate formulation strategies. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

PropertyValueReference
Molecular Weight310.26 g/mol
Molecular FormulaC15H10N4O4
XLogP3-AA3.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass310.07020481 Da
Topological Polar Surface Area124 Ų
Heavy Atom Count23
Complexity484

The XLogP3-AA value of 3.5 indicates moderate lipophilicity, suggesting potential for cell membrane permeability while maintaining some water solubility. This balance is crucial for oral bioavailability in potential drug applications. The compound possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, which are important parameters for predicting drug-likeness according to Lipinski's Rule of Five. The topological polar surface area (TPSA) of 124 Ų suggests that the compound may have limited blood-brain barrier penetration, as compounds with TPSA values greater than 90 Ų typically show reduced brain penetration .

Synonyms and Identifiers

4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is known by several synonyms and identifiers in chemical databases and literature, as summarized in Table 2.

Table 2: Synonyms and Identifiers of 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Synonym/IdentifierValueReference
PubChem CID3327252
ChEMBL IDCHEMBL1779067
CAS Number70181-28-1
IUPAC NameN-[(2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzamide
Alternative Name4-nitro-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
InChIKeyIHOSSJVTAGETES-UHFFFAOYSA-N

These identifiers are essential for retrieving information about the compound from various chemical databases and literature sources, facilitating research and development activities involving this compound.

Analytical Methods for Characterization

The characterization of 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Characterization

Based on general practices for similar compounds, the following spectroscopic methods are commonly employed for characterization:

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, C=N, and NO2 stretching frequencies

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the structural arrangement of atoms

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern

  • UV-Visible Spectroscopy: To analyze the chromophoric system and electronic transitions

Future Research Directions

Given the promising structural features and potential biological activities of 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, several avenues for future research can be proposed:

Comprehensive Biological Evaluation

A systematic evaluation of the compound's biological activities, including:

  • Antimicrobial screening against a wide range of bacterial and fungal strains

  • Anti-inflammatory and analgesic activity assessment

  • Antiviral testing, particularly against emerging viral pathogens

  • Evaluation of potential anticancer properties

  • Assessment of anticonvulsant and antidepressant activities

Structural Modifications

Systematic structural modifications to optimize biological activities, such as:

  • Variation of substituents on the nitro group position

  • Introduction of additional functional groups on the isatin core

  • Exploration of different linkers between the isatin and benzohydrazide moieties

  • Preparation of metal complexes to investigate potential synergistic effects

Mechanism of Action Studies

Investigations to elucidate the molecular targets and mechanisms through which 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exerts its biological effects, including:

  • Binding studies with potential protein targets

  • Computational molecular docking simulations

  • Enzyme inhibition assays

  • Cell-based mechanistic studies

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